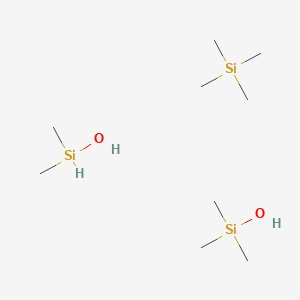

Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane is a useful research compound. Its molecular formula is C9H30O2Si3 and its molecular weight is 254.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactions of Polysiloxanes

PMHS is used in the preparation of linear, branched, star, and dendritic poly(hydrosiloxane)s (PHS), mainly poly(methylhydrosiloxanes) (PMHS) and Si-H functional silsesquioxanes (spherosilicates) . The Si-H bond in these compounds is used for the crosslinking of silicone elastomers and preceramic polymers . They are especially used for the addition of different organic groups to the silicon atom, via hydrosilylation or nucleophilic substitution reactions .

Technology of Silicones

PMHS plays a significant role in the technology of silicones . It is used in the modification of different polymers and in materials science .

Corrosion-Resistant Ceramic Coatings

PMHS is utilized in combination with nano-zirconia (ZrO2) particles to prepare SiCxO-ZrO2 ceramic coating by means of high-temperature pyrolysis at 800 °C . This coating shows significant potential for use in storage tank anti-corrosion applications .

Organic Synthesis

In addition to its well-known use as a reducing agent, PMHS has been demonstrated in a variety of other applications, including ring cleavage, the cotton industry, functional material for microfluidic chips, and the dehydroaromatization of bio-oils .

Preparation of Composite Membranes

The study focused on the performance enhancement of a PDMS membrane using PMHS as the curing agent, and by incorporation of silica nanoparticles . The membranes were synthesized and applied as the separation elements to improve the separation of DMSO from their aqueous solutions .

Modification of Conventional Organic Polymers

The Si-H group in PMHS was very often linked to conventional organic polymers in order to modify their properties . This leads to the manufacture of materials with better properties .

Mécanisme D'action

Target of Action

Polymethylhydrosiloxane (PMHS), also known as Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane or MFCD00084478, is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a number of other reducible functional groups . The primary targets of PMHS are carbonyl compounds, secondary amines, and aldehydes .

Mode of Action

PMHS interacts with its targets through a process called reductive amination . In this process, PMHS acts as a reducing agent, transferring hydrides to the carbonyl compounds, secondary amines, and aldehydes . This results in the synthesis of tertiary and secondary amines .

Biochemical Pathways

The biochemical pathways affected by PMHS primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes . The downstream effects include the synthesis of tertiary and secondary amines .

Pharmacokinetics

Result of Action

The molecular and cellular effects of PMHS’s action primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes to form tertiary and secondary amines . This can lead to the manufacture of materials with better properties .

Action Environment

Propriétés

IUPAC Name |

hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYHEHDBPYRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H30O2Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.